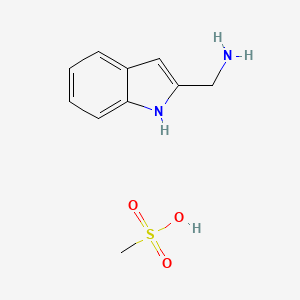

2-(Aminomethyl)-1H-indole methanesulphonate

Descripción general

Descripción

2-(Aminomethyl)-1H-indole methanesulphonate is a compound that features an indole core substituted with an aminomethyl group and a methanesulphonate group. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of research.

Mecanismo De Acción

Target of Action

Methanesulfonate esters, a group to which this compound belongs, are known to be biological alkylating agents . They interact with various intracellular targets, leading to a range of biological effects .

Mode of Action

Methanesulfonate esters, including this compound, can undergo fission and react within the intracellular milieu . This interaction can lead to various changes in the cellular environment, potentially influencing the function of targeted molecules .

Biochemical Pathways

Methanesulfonate esters are known to interact with various biochemical pathways due to their alkylating properties . These interactions can lead to alterations in the function of targeted molecules and downstream effects on cellular processes .

Pharmacokinetics

Methanesulfonates are often used in the manufacture of pharmaceutical active pharmaceutical ingredients (apis) and can influence the bioavailability of these compounds .

Result of Action

Methanesulfonate esters can have genotoxic potential, leading to the alkylation of dna . This can result in permanent changes in the DNA sequence of an organism, potentially leading to a heritable change in the characteristics of living systems .

Análisis Bioquímico

Biochemical Properties

It is known that amines, such as 2-(Aminomethyl)-1H-indole methanesulphonate, play crucial roles in biochemical reactions . They can act as bases, accepting protons and participating in hydrogen bonding, which can influence their interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds, such as methyl methanesulfonate, have been shown to induce cell death through apoptosis and necroptosis in human lung carcinoma A549 cells .

Molecular Mechanism

It is known that methyl methanesulfonate, a related compound, can induce DNA damage by transferring methyl groups to oxygen or nitrogen atoms in DNA bases, resulting in highly mutagenic DNA base lesions .

Temporal Effects in Laboratory Settings

Related compounds such as 2-amino-2-methyl-1-propanol have been studied for their degradation under simulated atmospheric conditions .

Dosage Effects in Animal Models

Currently, there is no available data on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

Metabolic Pathways

Amines are known to undergo phase I metabolic reactions, which introduce a hydrophilic group in the drug molecules where phase II metabolic reactions can take place .

Transport and Distribution

It is known that aminomethyl propanol, a related compound, is soluble in water, which could influence its transport and distribution within cells and tissues .

Subcellular Localization

Recent advances in the prediction of subcellular localization of proteins could potentially be applied to predict the subcellular localization of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1H-indole methanesulphonate typically involves the reaction of 2-(Aminomethyl)-1H-indole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help manage the heat and improve the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-1H-indole methanesulphonate can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The aminomethyl group can be reduced to form the corresponding amine.

Substitution: The methanesulphonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the methanesulphonate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce 2-(Aminomethyl)-1H-indole.

Aplicaciones Científicas De Investigación

2-(Aminomethyl)-1H-indole methanesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving indole-based biological activity.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Comparación Con Compuestos Similares

Similar Compounds

Ethyl methanesulfonate: An alkylating agent used in genetic research.

Methanesulfonic acid: A strong acid used in various industrial applications.

Sulfonimidates: Compounds with similar sulfur-containing functional groups used in medicinal chemistry.

Uniqueness

2-(Aminomethyl)-1H-indole methanesulphonate is unique due to its combination of an indole core with an aminomethyl and methanesulphonate group. This combination provides a versatile scaffold for further chemical modifications and applications in diverse fields.

Actividad Biológica

Overview

2-(Aminomethyl)-1H-indole methanesulphonate is a compound characterized by an indole core substituted with an aminomethyl group and a methanesulphonate group. This structure positions it as a potential candidate for various biological applications, particularly in pharmacology and medicinal chemistry. The compound's biological activity is primarily attributed to its alkylating properties, which can interact with DNA and other cellular components, leading to significant biochemical effects.

The mechanism of action for this compound involves its classification as a methanesulfonate ester , known for being biological alkylating agents. These compounds can undergo fission, allowing them to react within the intracellular environment, leading to:

- Alkylation of DNA : This can result in mutagenic lesions that may trigger cell death through apoptosis or necroptosis, particularly in cancer cells like A549 lung carcinoma cells.

- Interaction with Biochemical Pathways : The compound may influence various pathways due to its ability to modify nucleophiles in cellular systems.

The biochemical properties of this compound include:

- Cellular Effects : Similar compounds have been shown to induce cell death in cancerous cells through mechanisms like apoptosis and necroptosis .

- Genotoxic Potential : The compound's ability to alkylate DNA suggests a risk of genotoxicity, which necessitates careful evaluation in therapeutic contexts.

Research Findings and Case Studies

Recent studies have explored the biological activities associated with indole derivatives, including this compound. Here are key findings:

- Anticancer Activity : Research indicates that related indole compounds exhibit preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against A549 cells .

- Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to specific molecular targets involved in cancer progression and inflammation, indicating potential therapeutic applications .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and effects observed in studies involving this compound and related compounds:

| Compound | Biological Activity | Target Cells | Mechanism |

|---|---|---|---|

| This compound | Induces apoptosis/necroptosis | A549 lung carcinoma | Alkylation of DNA |

| Methyl methanesulfonate | Induces cell death | Various human cell lines | Alkylation leading to DNA damage |

| Indole derivatives (various) | Anticancer activity | A549, fibroblasts | Preferential growth suppression |

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, it is known that methanesulfonates generally influence bioavailability and distribution of pharmaceutical agents. Furthermore, the potential for genotoxicity must be carefully assessed through toxicological studies.

Propiedades

IUPAC Name |

1H-indol-2-ylmethanamine;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.CH4O3S/c10-6-8-5-7-3-1-2-4-9(7)11-8;1-5(2,3)4/h1-5,11H,6,10H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFXLRDQYSVMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072806-66-6 | |

| Record name | 1H-Indole-2-methanamine, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072806-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.